(5-Methyl-furan-2-ylmethyl)-(2,2,6,6-tetramethyl-piperidin-4-yl)-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(5-Methyl-furan-2-ylmethyl)-(2,2,6,6-tetramethyl-piperidin-4-yl)-amine is an organic compound with the molecular formula C11H17NO2. This compound features a furan ring substituted with a methyl group and a piperidine ring substituted with four methyl groups. The presence of these functional groups makes it a versatile compound in various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (5-Methyl-furan-2-ylmethyl)-(2,2,6,6-tetramethyl-piperidin-4-yl)-amine typically involves the following steps:
Formation of the Furan Ring: The furan ring can be synthesized through the cyclization of 1,4-dicarbonyl compounds.
Substitution with Methyl Group: The furan ring is then methylated using methyl iodide in the presence of a base such as potassium carbonate.
Formation of the Piperidine Ring: The piperidine ring is synthesized through the hydrogenation of pyridine derivatives.
Substitution with Methyl Groups: The piperidine ring is methylated using methyl iodide.
Coupling Reaction: The final step involves coupling the methylated furan and piperidine rings using a suitable coupling agent like EDCI (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and automated systems to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize efficiency.
Chemical Reactions Analysis
Types of Reactions
(5-Methyl-furan-2-ylmethyl)-(2,2,6,6-tetramethyl-piperidin-4-yl)-amine undergoes various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furanones.
Reduction: The compound can be reduced to form tetrahydrofuran derivatives.
Substitution: The amine group can undergo substitution reactions with alkyl halides to form secondary and tertiary amines.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Alkyl halides like methyl iodide (CH3I) and ethyl bromide (C2H5Br) are used in the presence of a base.
Major Products Formed
Oxidation: Furanones and other oxygenated derivatives.
Reduction: Tetrahydrofuran derivatives.
Substitution: Secondary and tertiary amines.
Scientific Research Applications
(5-Methyl-furan-2-ylmethyl)-(2,2,6,6-tetramethyl-piperidin-4-yl)-amine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a bioactive compound in various biological assays.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the production of polymers and other advanced materials.
Mechanism of Action
The mechanism of action of (5-Methyl-furan-2-ylmethyl)-(2,2,6,6-tetramethyl-piperidin-4-yl)-amine involves its interaction with specific molecular targets. The furan ring can participate in π-π interactions with aromatic residues in proteins, while the piperidine ring can form hydrogen bonds with amino acid side chains. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
- (5-Methyl-furan-2-ylmethyl)-(2,2,6,6-tetramethyl-piperidin-4-yl)-amine
- (5-Methyl-furan-2-ylmethyl)-(2,2,6,6-tetramethyl-piperidin-3-yl)-amine
- (5-Methyl-furan-2-ylmethyl)-(2,2,6,6-tetramethyl-piperidin-2-yl)-amine
Uniqueness
The unique combination of the furan and piperidine rings in this compound provides it with distinct chemical and biological properties. The specific substitution pattern on the piperidine ring enhances its stability and reactivity compared to similar compounds.
This detailed article provides a comprehensive overview of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
Properties
IUPAC Name |
2,2,6,6-tetramethyl-N-[(5-methylfuran-2-yl)methyl]piperidin-4-amine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H26N2O/c1-11-6-7-13(18-11)10-16-12-8-14(2,3)17-15(4,5)9-12/h6-7,12,16-17H,8-10H2,1-5H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GFLXJBSGLVHAOC-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(O1)CNC2CC(NC(C2)(C)C)(C)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H26N2O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
250.38 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.